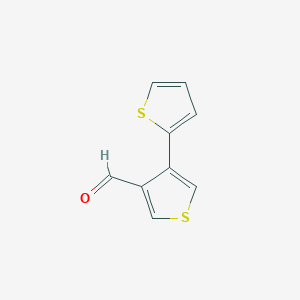
4-(Thiophen-2-yl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Thiophen-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Thiophene carboxylic acids.
Reduction: Thiophene alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
4-(Thiophen-2-yl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde is primarily related to its ability to interact with biological targets through its thiophene ring system. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. Additionally, its electrophilic nature allows it to participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
- 3-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- Thiophene-3-aldehyde
- Thiophene-2-aldehyde
Comparison: The additional thiophene ring provides increased conjugation, making it more suitable for applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C9H6OS2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
4-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-6H |
Clé InChI |
OZTIYNVSAIYRFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CSC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)

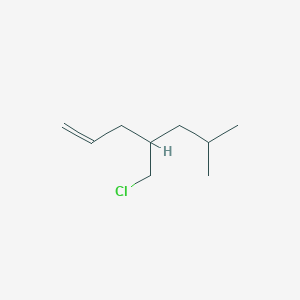
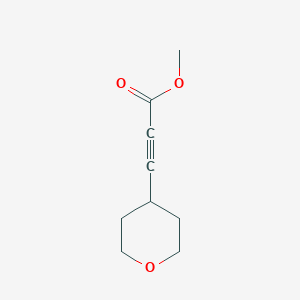
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
![5-[(4-Hydroxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13175971.png)

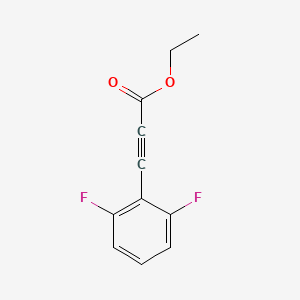
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
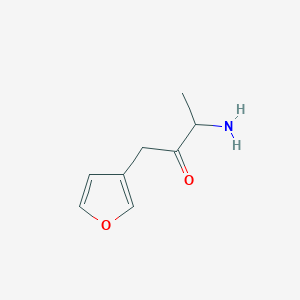
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)

